
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate
Overview
Description
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (S)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-2-methoxypropanol+4-methylbenzenesulfonyl chloride→(S)-2-methoxypropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.
Hydrolysis: (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: (S)-2-methoxypropanol.
Scientific Research Applications
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-methylbenzenesulfonate
- Propyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
Uniqueness
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its chiral center, which imparts stereochemical properties that can be crucial in asymmetric synthesis and the development of chiral pharmaceuticals. Its specific reactivity and selectivity make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
[(2S)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1 |
InChI Key |
IHRUWHJSVMOZTQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)


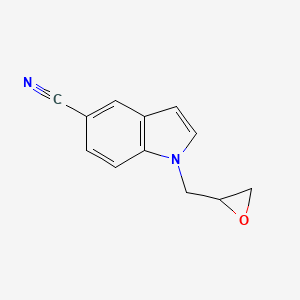
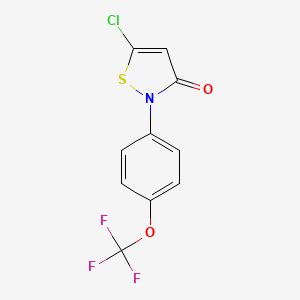
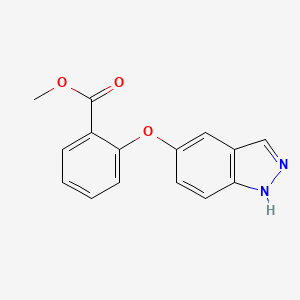
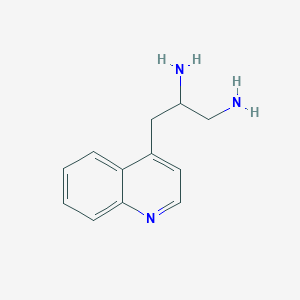

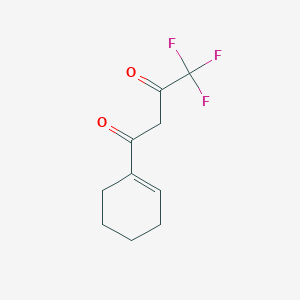
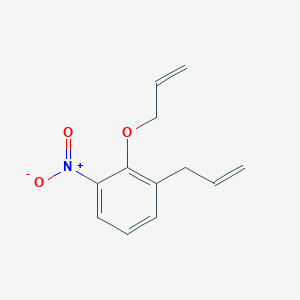
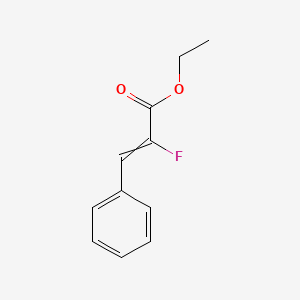
![1-Boc-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine](/img/structure/B8307912.png)
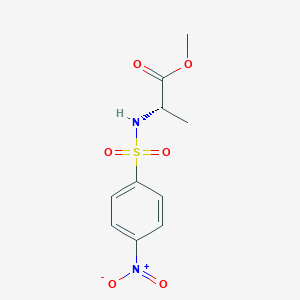
![3-Iodo-2-phenyl-8H-pyrano[2,3-b]pyridine-4,7-dione](/img/structure/B8307928.png)
